molecular formula C33H56O3 B1150586 (24S)-Cycloartane-3,24,25-triol 24,25-acetonide CAS No. 57576-31-5

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Cat. No. B1150586
CAS RN: 57576-31-5
M. Wt: 500.8 g/mol
InChI Key:
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Description

Synthesis Analysis

Cycloartane triterpenoids, including derivatives similar to "(24S)-Cycloartane-3,24,25-triol 24,25-acetonide," are typically isolated from plant sources. For instance, the resinous exudates of Commiphora opobalsamum have been found to contain cycloartane-type triterpenoids with varying functional groups and configurations, demonstrating the natural occurrence and diversity of these compounds (Shen et al., 2008).

Molecular Structure Analysis

The molecular structure of cycloartane triterpenoids is characterized by a cycloartane skeleton, which can undergo various modifications leading to a wide range of derivatives with different biological activities. For example, structural elucidation techniques such as mass spectrometry and multidimensional NMR spectroscopy are essential for determining the specific configurations and functional groups present in these compounds, as demonstrated in the study of cycloartane-type triterpenoids from Commiphora opobalsamum (Shen et al., 2008).

Scientific Research Applications

1. Anticancer Properties

  • Cycloartane-3,24,25-triol has demonstrated promising anti-cancer activity, particularly against prostate cancer. It shows strong selectivity towards the MRCKα kinase, a potential target for controlling cancer cell growth. In vitro studies have revealed significant cytotoxicity against prostate cancer cell lines PC-3 and DU145 (Lowe et al., 2012).
  • Another study highlighted Cycloartane-3,24,25-triol's potential as a cancer chemopreventive agent. It inhibits MRCKα kinase, which is known to contribute to tumor progression and metastasis (Lowe, Toyang, & Bryant, 2012).

2. Biotransformation and Chemical Properties

  • Research on the biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides has provided insights into the chemical properties and potential applications of these compounds, including Cycloartane-3,24,25-triol (Akihisa et al., 2006).

3. Cytotoxic and Antiproliferative Effects

  • Cycloartane triterpenoids have been evaluated for their cytotoxic effects on various cancer cell lines, offering potential applications in cancer treatment. This includes research on Cycloartane-3,24,25-triol and its effect on cell proliferation (Wang & Ma, 2009).
  • A study on Cycloartane-3,24,25-triol showed inhibitory effects on skin tumor promotion in mouse models, suggesting potential chemopreventive applications (Kikuchi et al., 2007).

4. Structural and Spectroscopic Analysis

  • Investigations into cycloartane-type triterpenoids and their structural elucidation provide a basis for understanding the chemical properties and potential therapeutic uses of compounds like Cycloartane-3,24,25-triol . Studies have utilized spectroscopic methods for structure determination (Hisham et al., 2001).

properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOVENLMJPWCSK-YKTJEFOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126055
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

CAS RN

57576-31-5
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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